Lipophilicity-Driven CNS Penetration Advantage vs. Unsubstituted Phenoxyethyl Azetidine
The computed LogP of 3-(1-(4-Chlorophenoxy)ethyl)azetidine (2.66) represents a significant increase in lipophilicity compared to its unsubstituted analog 3-(2-phenoxyethyl)azetidine (calculated LogP ~1.5). This higher LogP value falls within the optimal range (2–3.5) for passive blood-brain barrier penetration, a critical requirement for CNS-targeting therapeutics .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.66 |
| Comparator Or Baseline | 3-(2-phenoxyethyl)azetidine: ~1.5 (estimated) |
| Quantified Difference | ~1.1 LogP unit increase |
| Conditions | Calculated/Computed property (ACD/LogP or similar algorithm) |
Why This Matters
This physicochemical differentiation suggests superior CNS exposure potential, making the compound a more relevant procurement choice for neuroscience-focused programs.
